5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid
Overview
Description
5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid is a complex organic compound with the molecular formula C37H49NO6 It is known for its unique structure, which includes a phthalic acid core, a naphthyl group, and a long octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid typically involves multiple steps. One common method starts with the preparation of 1-hydroxy-2-naphthylcarboxylic acid, which is then reacted with octadecylamine to form the intermediate compound. This intermediate is subsequently coupled with phthalic anhydride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthyl moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phthalic acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to various substituted phthalic acid derivatives.
Scientific Research Applications
5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the development of advanced materials, such as polymers and surfactants, due to its ability to modify surface properties.
Mechanism of Action
The mechanism of action of 5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. Its amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability. The exact pathways and targets are still under investigation, but its unique structure suggests multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-naphthylcarboxylic acid: Shares the naphthyl moiety but lacks the phthalic acid and octadecylamine components.
Phthalic acid derivatives: Compounds like phthalic anhydride and phthalimide share the phthalic acid core but differ in their substituents.
Octadecylamine derivatives: Compounds such as octadecylamine itself and its simple derivatives share the long alkyl chain but lack the aromatic components.
Uniqueness
5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid is unique due to its combination of a phthalic acid core, a naphthyl group, and a long octadecyl chain. This structure imparts distinct chemical and physical properties, making it versatile for various applications. Its amphiphilic nature, in particular, sets it apart from simpler analogs, enabling its use in diverse fields such as drug delivery and material science.
Properties
IUPAC Name |
5-[(1-hydroxynaphthalene-2-carbonyl)-octadecylamino]benzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-38(31-26-29(36(41)42)25-30(27-31)37(43)44)35(40)33-23-22-28-20-17-18-21-32(28)34(33)39/h17-18,20-23,25-27,39H,2-16,19,24H2,1H3,(H,41,42)(H,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCOPYLXZAHBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885366 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-[[(1-hydroxy-2-naphthalenyl)carbonyl]octadecylamino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26639-29-2 | |
Record name | 5-[[(1-Hydroxy-2-naphthalenyl)carbonyl]octadecylamino]-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26639-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(((1-hydroxy-2-naphthalenyl)carbonyl)octadecylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026639292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-[[(1-hydroxy-2-naphthalenyl)carbonyl]octadecylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-[[(1-hydroxy-2-naphthalenyl)carbonyl]octadecylamino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[[(1-hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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